molecular formula C15H19N7O2S B3833319 [(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea

[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea

Cat. No.: B3833319
M. Wt: 361.4 g/mol
InChI Key: OQWFNKKXVJPNTJ-LGMDPLHJSA-N
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Description

[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methylidene]amino]thiourea is a complex organic compound that features a unique combination of a nitrophenyl group, a triazatricyclodecane structure, and a thiourea moiety

Preparation Methods

The synthesis of [(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazatricyclodecane core: This can be achieved through a series of cyclization reactions starting from readily available precursors.

    Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a phenyl group is nitrated to introduce the nitro functionality.

    Coupling with thiourea: The final step involves the coupling of the nitrophenyl-triazatricyclodecane intermediate with thiourea under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions, potentially leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles can replace the nitro group.

    Tautomerism: The thiourea moiety can exhibit tautomerism, where the thione form can convert to the thiol form under certain conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines.

Scientific Research Applications

[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving nitro and thiourea functionalities.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea can be compared with other compounds such as:

    [(Z)-[(3-nitrophenyl)methylidene]amino 4-(trifluoromethyl)benzoate: This compound also features a nitrophenyl group but differs in its overall structure and functional groups.

    3-ethyl-1-[(Z)-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino]thiourea: Similar in having a nitrophenyl and thiourea moiety, but with additional functional groups that alter its reactivity and applications.

    Thiazole derivatives: These compounds share some structural similarities but differ significantly in their chemical properties and applications.

The uniqueness of this compound lies in its combination of a triazatricyclodecane core with a nitrophenyl and thiourea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2S/c16-14(25)18-17-13(11-2-1-3-12(4-11)22(23)24)15-5-19-8-20(6-15)10-21(7-15)9-19/h1-4H,5-10H2,(H3,16,18,25)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWFNKKXVJPNTJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(=NNC(=S)N)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CN3CN1CN(C2)C3)/C(=N\NC(=S)N)/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea
Reactant of Route 2
[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea
Reactant of Route 3
[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea
Reactant of Route 4
[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea
Reactant of Route 5
[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea
Reactant of Route 6
[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea

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